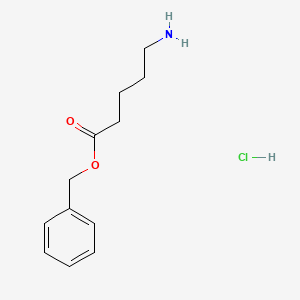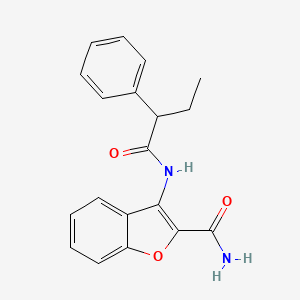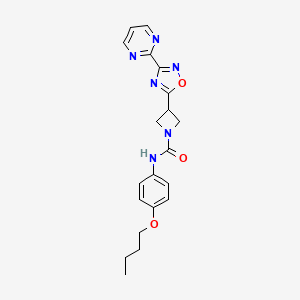
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate is a chemical compound that has garnered significant interest in scientific research due to its diverse properties and potential applications. This compound is characterized by the presence of a morpholinopyrimidine moiety, which is known for its biological activity, and a benzoate ester group, which enhances its chemical stability and solubility.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
This compound interacts with its targets by binding to their active sites, forming hydrophobic interactions . This binding inhibits the production of NO and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of pro-inflammatory mediators like NO and prostaglandins . This leads to a decrease in inflammation and its associated symptoms.
Pharmacokinetics
Its efficacy in inhibiting the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the inflammatory response. It decreases the expression of iNOS and COX-2 proteins, inhibits the production of NO, and reduces mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells . These effects suggest that the compound could be a potential therapeutic strategy for inflammation-associated disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a potent stimulator of macrophages, can enhance the compound’s anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
Cellular Effects
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate has shown potent anticancer activity in a dose-dependent manner on different human cancer cell lines, namely HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver) and IMR-32 (brain) . The inhibitory effect on cancer cell proliferation is shown to be a consequence of reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis .
Molecular Mechanism
Molecular docking studies revealed that this compound binds to the ATP binding pocket of the mammalian target of rapamycin (mTOR) . This interaction is believed to be responsible for its anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of reagents such as ammonia or amines and catalysts to facilitate the cyclization process.
Introduction of the Morpholine Group: The morpholine group is introduced through a substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine moiety.
Coupling with Benzoic Acid Derivative: The final step involves coupling the morpholinopyrimidine intermediate with a benzoic acid derivative, such as methyl 4-aminobenzoate, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The morpholine or benzoate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparación Con Compuestos Similares
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate can be compared with other similar compounds, such as:
4-Methyl-6-morpholinopyrimidine derivatives: These compounds share the morpholinopyrimidine core but differ in their substituents, leading to variations in their biological activity.
Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which are used in the treatment of leukemia, also contain pyrimidine moieties but have different functional groups and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
methyl 4-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-24-17(23)12-2-4-13(5-3-12)20-16(22)14-10-15(19-11-18-14)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLTJTYRRTYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)



![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)
![4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide](/img/structure/B2782695.png)

![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![4-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2782703.png)




![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)
